

SGI-7079 Oral Administration in Mice: Technical Support Center

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Compound of Interest		
Compound Name:	SGI-7079	
Cat. No.:	B15579336	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using **SGI-7079** in oral administration studies in mice.

Frequently Asked Questions (FAQs)

Q1: What is SGI-7079 and what is its mechanism of action?

A1: **SGI-7079** is a selective and orally active inhibitor of the Axl receptor tyrosine kinase.[1] Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[2][3] Its ligand is the growth arrest-specific 6 (Gas6) protein.[4][5] The binding of Gas6 to Axl activates downstream signaling pathways, including the NF-kB pathway, which promotes tumor cell proliferation, migration, invasion, and survival.[1][6] **SGI-7079** acts as an ATP-competitive inhibitor, blocking the phosphorylation of Axl and thereby inhibiting these downstream effects. [1][2]

Q2: What are the recommended oral formulations for **SGI-7079** in mice?

A2: **SGI-7079** is sparingly soluble in aqueous solutions, requiring specific formulations for effective oral administration in mice.[7] Several vehicles have been successfully used in preclinical studies. The choice of formulation may depend on the experimental requirements and institutional guidelines. Common formulations are detailed in the table below.

Q3: What is the typical dosage and administration schedule for **SGI-7079** in mice?



A3: Dosages of **SGI-7079** in mice can vary depending on the cancer model and study objectives. However, a common dosage is 50 mg/kg, administered orally five days a week for the duration of the treatment period.[1][8] Other reported dosages include 10 mg/kg and 25 mg/kg.[2][3]

Q4: How should **SGI-7079** be stored?

A4: **SGI-7079** as a solid powder should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO can be stored at -80°C for up to 2 years.[1] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1] Aqueous solutions are not recommended for storage for more than one day.[7]

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Solution
Precipitation of SGI-7079 in the formulation	- SGI-7079 has low aqueous solubility.[7]- Improper mixing of components.	- Ensure SGI-7079 is fully dissolved in the initial solvent (e.g., DMSO) before adding aqueous components.[1][7]-Use gentle warming or sonication to aid dissolution. [3]- Prepare fresh formulations for each administration.[1]
Difficulty in oral gavage administration	- High viscosity of the formulation Stress or discomfort in the animal.	- If the formulation is too viscous, consider adjusting the ratio of the vehicle components Ensure proper animal handling and restraint techniques to minimize stress Use an appropriately sized gavage needle for the mouse.
Inconsistent tumor growth inhibition	- Variability in drug administration Issues with the formulation's stability or homogeneity Development of resistance.	- Ensure accurate and consistent volume of administration for each mouse Vigorously vortex the formulation before each gavage to ensure a uniform suspension Prepare fresh formulations daily.[1]- Consider potential mechanisms of resistance if results are consistently suboptimal.
Adverse effects in mice (e.g., weight loss)	- Toxicity at the administered dose Stress from handling and gavage.	- Monitor the body weight and overall health of the mice daily. [8]- If significant weight loss or other signs of toxicity are observed, consider reducing the dosage or the frequency of administration Ensure that



the vehicle alone is welltolerated in a control group of mice.

Quantitative Data Summary

Table 1: In Vitro IC50 Values of SGI-7079

Cell Line	Cancer Type	IC50 (µM)
SUM149	Inflammatory Breast Cancer	0.43
KPL-4	Breast Cancer	0.16

Data sourced from MedchemExpress.[1]

Table 2: In Vivo Oral Formulation Examples for SGI-7079

Formulation Components	Concentration	Reference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.17 mg/mL	[1]
10% DMSO, 90% (20% SBE- β-CD in Saline)	≥ 2.17 mg/mL	[1]
0.5% Hydroxypropylmethylcellulose, 0.1% Tween 80	Not specified	[9]
0.1N Citrate Buffer	Not specified	[3]

Experimental Protocols

Protocol 1: Preparation of **SGI-7079** Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

This protocol is adapted from information provided by commercial suppliers.[1][3]



Materials:

- SGI-7079 powder
- Dimethyl sulfoxide (DMSO), fresh and anhydrous
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Pipettes

Procedure:

- Prepare a stock solution of SGI-7079 in DMSO. For example, to prepare a 21.7 mg/mL stock solution, weigh the appropriate amount of SGI-7079 and dissolve it in the required volume of fresh DMSO. Ensure it is fully dissolved.
- Prepare the working solution. For a 1 mL final volume, follow these steps in order: a. In a sterile tube, add 400 μL of PEG300. b. Add 100 μL of the SGI-7079 DMSO stock solution (e.g., 21.7 mg/mL) to the PEG300 and mix thoroughly by vortexing. c. Add 50 μL of Tween-80 and vortex again until the solution is homogeneous. d. Add 450 μL of sterile saline to bring the final volume to 1 mL. Vortex thoroughly.
- Final Concentration. This procedure will yield a working solution with a final **SGI-7079** concentration of 2.17 mg/mL.
- Administration. Administer the freshly prepared formulation to mice via oral gavage at the desired dosage.

Protocol 2: Oral Gavage Administration in Mice



Materials:

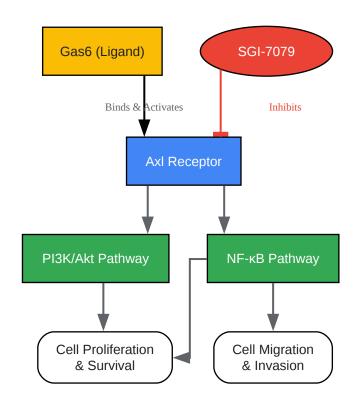
- Freshly prepared SGI-7079 formulation
- Appropriately sized oral gavage needle (e.g., 20-22 gauge, 1-1.5 inches long, with a ball tip)
- Syringe (e.g., 1 mL)
- · Scale for weighing mice
- Personal protective equipment (gloves, lab coat)

Procedure:

- Calculate the dose. Weigh each mouse to determine the exact volume of the SGI-7079 formulation to be administered based on the target dose (e.g., 50 mg/kg).
- Prepare the syringe. Draw the calculated volume of the SGI-7079 formulation into the syringe. Ensure there are no air bubbles.
- Restrain the mouse. Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
- Insert the gavage needle. Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and along the roof of the mouth. Gently advance the needle into the esophagus. Do not force the needle.
- Administer the formulation. Once the needle is in the correct position, slowly dispense the contents of the syringe.
- Withdraw the needle. Gently remove the gavage needle.
- Monitor the mouse. Return the mouse to its cage and monitor it for any immediate adverse reactions. Continue to monitor the health and body weight of the mice throughout the study.

Visualizations



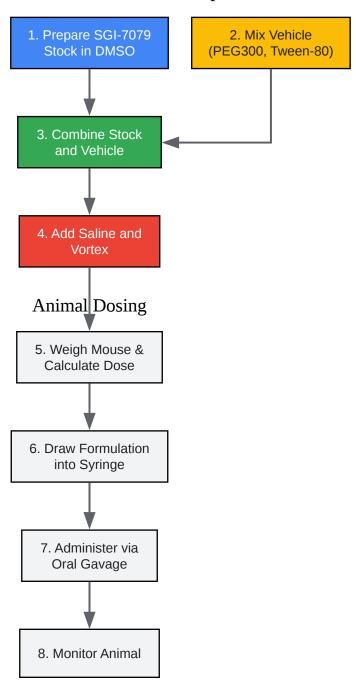


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Caption: SGI-7079 inhibits the Gas6/Axl signaling pathway.



Formulation Preparation



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Caption: Workflow for **SGI-7079** oral administration in mice.



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